2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate
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Overview
Description
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a formyl group and two methyl groups attached to the pyrazole ring, along with an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate typically involves the reaction of 4-formyl-3,5-dimethyl-1H-pyrazole with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of ethyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.
Reduction: 2-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the formyl and ethyl acetate groups, making it less reactive in certain chemical reactions.
4-formyl-3,5-dimethyl-1H-pyrazole: Lacks the ethyl acetate moiety, limiting its applications in esterification reactions.
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: Contains a carboxylate group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate is unique due to the presence of both a formyl group and an ethyl acetate moiety, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-formyl-3,5-dimethylpyrazol-1-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-10(6-13)8(2)12(11-7)4-5-15-9(3)14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUKYMFWBWPVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC(=O)C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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